![molecular formula C12H21NO3 B2984494 Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate CAS No. 1936602-36-6](/img/structure/B2984494.png)
Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate is a chemical compound with the CAS Number: 1936602-36-6 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl (3- (2-hydroxyethyl)bicyclo [1.1.1]pentan-1-yl)carbamate . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h14H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 227.3 .Scientific Research Applications
Enantioselective Synthesis and Drug Discovery
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its significance in the synthesis of nucleoside analogues and potentially in antiviral and anticancer therapies (Ober et al., 2004).
Medicinal Chemistry and Bioisostere Applications
The tert-butyl group, integral to the structure of "tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate," is a common motif in medicinal chemistry due to its role in bioisostere applications. It contributes to the physicochemical properties of drugs, including lipophilicity and metabolic stability, and is used in comparative studies of various substituents for drug discovery (Westphal et al., 2015).
Synthetic Chemistry Innovations
In synthetic chemistry, bicyclo[1.1.1]pentanes, to which the compound relates, are acknowledged as effective bioisosteres for aromatic rings and alkynes. The development of methods for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane highlights the compound's relevance in generating pharmaceutically significant amines and facilitating the streamlined synthesis of key building blocks (Hughes et al., 2019).
Contributions to Three-Dimensional Scaffold Development
The compound also plays a role in the exploration and utilization of three-dimensional cyclic scaffolds in drug discovery. Bicyclo[1.1.1]pentane, a related structural motif, is highlighted for its potential to optimize drug candidates by offering high passive permeability, high water solubility, and improved metabolic stability. The synthesis of unsymmetrically 1,3-difunctionalized derivatives remains a key focus, underscoring the importance of the compound in the expansion of chemical space and the development of new therapeutic agents (Kanazawa & Uchiyama, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFIIKJKGWWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.